2-[(Ethylamino)methyl]benzoic acid
Description
2-[(Ethylamino)methyl]benzoic acid is a benzoic acid derivative featuring an ethylamino methyl (-CH₂-NH-C₂H₅) substituent at the 2-position of the aromatic ring.
Properties
IUPAC Name |
2-(ethylaminomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-11-7-8-5-3-4-6-9(8)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXKTAHCNXWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with ethylamine. One common method involves the use of methyl benzoate as a starting material. The methyl benzoate is first hydrolyzed to benzoic acid, which is then reacted with ethylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as hydrolysis, amination, and purification to ensure the final product meets the required purity standards. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(Ethylamino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Ethylamino)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(Ethylamino)methyl]benzoic acid with analogous benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Physicochemical Properties
- Acidity/Basicity: The carboxylic acid group (pKa ~2–3) dominates acidity, while the ethylamino group (pKa ~9–10) contributes to weak basicity. In contrast, esterified analogs (e.g., Av7) exhibit reduced acidity due to the methyl ester . Chlorine or fluorine substituents (e.g., ) increase lipophilicity (logP), whereas pyridinylmethyl groups enhance metal-binding capacity .
- Hydrogen Bonding: The ethylamino methyl group enables hydrogen bonding via -NH and -COOH, similar to Av7 and . However, oxamide derivatives (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) form stronger intermolecular O–H⋯O bonds in crystalline states .
Biological Activity
Introduction
2-[(Ethylamino)methyl]benzoic acid (CAS No. 932231-64-6) is an aromatic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 165.19 g/mol |
| Melting Point | 120-125 °C |
| Solubility | Soluble in water |
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves modulation of signaling pathways that are crucial for cellular function.
Biochemical Pathways
The compound has been shown to influence several biochemical pathways, including those involved in inflammation and cell proliferation. It acts as an inhibitor or modulator of specific enzymes, which can lead to significant changes in metabolic processes.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability due to its high solubility in polar solvents. This property enhances its absorption and distribution within biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibitory effects.
Anticancer Potential
Studies have demonstrated that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of apoptotic pathways and inhibition of tumor growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antimicrobial activity .
- Anticancer Activity : A laboratory study assessed the effects of the compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 50 µM, suggesting its potential as an anticancer agent .
- Inflammation Model : In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Mild antimicrobial properties |
| Ethylamino Benzoate | C₉H₁₁NO₂ | Antimicrobial and anticancer activity |
| Phenylacetic Acid | C₈H₈O₂ | Limited biological activity |
Unique Features
The unique ethylamino substitution on the benzoic acid core provides distinct chemical reactivity and biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
